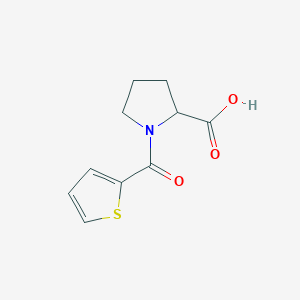
1-(チオフェン-2-カルボニル)-ピロリジン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid is a compound that features a thiophene ring attached to a pyrrolidine ring via a carbonyl group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, known for its significant role in medicinal chemistry due to its diverse biological activities . Pyrrolidine is a saturated five-membered ring containing nitrogen, often found in natural products and pharmaceuticals.
科学的研究の応用
1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid has several applications in scientific research:
準備方法
The synthesis of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid typically involves the following steps:
Synthetic Routes: One common method involves the acylation of pyrrolidine-2-carboxylic acid with thiophene-2-carbonyl chloride under basic conditions.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions:
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine).
Major Products: Depending on the reaction, products can include sulfoxides, sulfones, alcohols, and halogenated thiophenes.
作用機序
The mechanism of action of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
類似化合物との比較
1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid can be compared with other similar compounds:
生物活性
1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid is a compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a thiophene-2-carbonyl group and a carboxylic acid moiety. The presence of these functional groups is believed to contribute to its biological properties.
Synthesis
The synthesis of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with thiophene-2-carboxylic acid under specific conditions to yield the desired product. The reaction parameters such as temperature, solvent, and catalyst significantly influence the yield and purity of the final compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and other multidrug-resistant strains. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid | A549 | 15 | Apoptosis induction |
| Similar derivatives | MCF-7 | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against several Gram-positive bacteria, including Staphylococcus aureus, particularly strains resistant to common antibiotics like linezolid. This suggests potential applications in treating infections caused by resistant pathogens.
Table 2: Antimicrobial Activity Overview
| Pathogen | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| Staphylococcus aureus | 32 | Linezolid-resistant |
| Escherichia coli | >128 | Sensitive |
The biological activity of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid may be attributed to its ability to interact with specific molecular targets within cells. For example, it has been shown to inhibit certain enzymes involved in cellular proliferation and survival pathways. The detailed mechanism remains an area for further investigation but may involve modulation of signaling pathways associated with cancer progression.
Case Studies
Several studies have been conducted to explore the efficacy of this compound in vivo and in vitro:
- Study on Anticancer Efficacy : In a study published in MDPI, derivatives similar to 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid were tested against A549 cells, showing promising anticancer activity compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Screening : Another study focused on the antimicrobial properties against multidrug-resistant strains, indicating that modifications in the structure could enhance potency against resistant bacteria .
- Mechanistic Insights : Research has indicated that the compound may exert its effects through multiple pathways, including oxidative stress induction and interference with DNA replication .
特性
IUPAC Name |
1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILFMWQTZZFXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372388 |
Source


|
| Record name | 1-(Thiophene-2-carbonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117918-58-8 |
Source


|
| Record name | 1-(Thiophene-2-carbonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














